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Compound of Interest

Compound Name: 2',5'-Dichloroacetophenone

Cat. No.: B105169 Get Quote

Application Note: 2',5'-Dichloroacetophenone has emerged as a valuable building block in

medicinal chemistry, particularly in the development of novel anticancer agents. Its substituted

phenyl ring provides a scaffold for the synthesis of potent and selective enzyme inhibitors. One

of the most significant applications of this compound is in the creation of Pyruvate

Dehydrogenase Kinase 1 (PDHK1) inhibitors, which represent a promising strategy for cancer

therapy by targeting tumor metabolism.

Introduction
Cancer cells exhibit altered metabolic pathways, famously described as the "Warburg effect,"

where they predominantly rely on aerobic glycolysis for energy production, even in the

presence of sufficient oxygen. Pyruvate Dehydrogenase Kinase (PDHK) is a key enzyme in this

metabolic switch, as it phosphorylates and inactivates the Pyruvate Dehydrogenase Complex

(PDC). This inactivation prevents the conversion of pyruvate to acetyl-CoA, thereby shunting

glucose metabolites away from the mitochondrial tricarboxylic acid (TCA) cycle and favoring

glycolysis. Upregulation of PDHKs is observed in various cancers, including non-small-cell lung

cancer (NSCLC), making it an attractive target for therapeutic intervention. Inhibiting PDHK1

can reactivate the PDC, thereby shifting cancer cell metabolism back towards oxidative

phosphorylation, which can lead to reduced proliferation and apoptosis.

Derivatives of 2',5'-dichloroacetophenone have been successfully designed and synthesized

as potent allosteric inhibitors of PDHK1, demonstrating significant antiproliferative activity in

cancer cell lines and in vivo models.
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Data Presentation
The following table summarizes the in vitro biological activity of representative

dichloroacetophenone-based PDHK1 inhibitors.

Compound ID Structure PDHK1 IC50 (nM)
NCI-H1299 Cell
Proliferation IC50
(μM)

9

2-(2,5-

dichlorophenyl)-1-(4-

(p-

tolyloxy)phenyl)ethan-

1-one

Not explicitly provided

in nM, but served as a

key hit compound

Not explicitly provided

31

2-((4'-((2-(2,5-

dichlorophenyl)acetyl)

oxy)biphenyl-4-

yl)sulfonyl)ethyl

acetate

86 Not explicitly provided

32

2-((4'-((2-(2,5-

dichlorophenyl)acetyl)

oxy)biphenyl-4-

yl)sulfonyl)acetic acid

140 0.33

Experimental Protocols
General Synthesis of Dichloroacetophenone-Based
PDHK1 Inhibitors
The synthesis of dichloroacetophenone biphenylsulfone ether derivatives generally involves a

multi-step process. The following is a representative protocol for the synthesis of compounds

like 31 and 32.

Step 1: Synthesis of 2-(2,5-dichlorophenyl)acetic acid
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To a solution of 2',5'-dichloroacetophenone in a suitable solvent (e.g., methanol), add

sodium borohydride (NaBH₄) portion-wise at 0 °C.

Stir the reaction mixture at room temperature until the reaction is complete (monitored by

TLC).

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl

acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield 1-(2,5-dichlorophenyl)ethanol.

Dissolve the alcohol in a suitable solvent (e.g., dichloromethane) and treat with a chlorinating

agent (e.g., thionyl chloride) to yield 1-(1-chloroethyl)-2,5-dichlorobenzene.

React the chlorinated intermediate with sodium cyanide in a suitable solvent (e.g., DMSO) to

form 2-(2,5-dichlorophenyl)acetonitrile.

Hydrolyze the nitrile using a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)

followed by acidic workup to obtain 2-(2,5-dichlorophenyl)acetic acid.

Step 2: Synthesis of the Biphenylsulfone Moiety

Protect the hydroxyl group of 4'-hydroxybiphenyl-4-sulfonic acid with a suitable protecting

group (e.g., tert-butyldimethylsilyl chloride).

Convert the sulfonic acid to a sulfonyl chloride using a chlorinating agent (e.g., thionyl

chloride or oxalyl chloride).

Reduce the sulfonyl chloride to a sulfinate salt using a reducing agent (e.g., sodium sulfite).

React the sulfinate salt with an appropriate electrophile (e.g., ethyl bromoacetate) to

introduce the desired side chain.

Deprotect the hydroxyl group to yield the biphenylsulfone intermediate.

Step 3: Esterification and Final Product Formation
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Couple the 2-(2,5-dichlorophenyl)acetic acid (from Step 1) with the biphenylsulfone

intermediate (from Step 2) using a standard coupling agent such as N,N'-

dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in

the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

For the synthesis of carboxylic acid derivatives (like compound 32), the corresponding ester

(like compound 31) can be hydrolyzed using a base such as lithium hydroxide.

In Vitro PDHK1 Inhibition Assay
The inhibitory activity of the synthesized compounds against PDHK1 can be determined

using a kinase activity assay.

The assay measures the phosphorylation of a peptide substrate by the PDHK1 enzyme.

Recombinant human PDHK1 is incubated with the peptide substrate, ATP, and varying

concentrations of the test compound in an appropriate assay buffer.

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30

°C).

The amount of phosphorylated substrate is quantified, often using a luminescence-based

method where the amount of ATP remaining is measured.

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm

of the compound concentration.

Cell Proliferation Assay
Human cancer cell lines (e.g., NCI-H1299) are seeded in 96-well plates and allowed to

adhere overnight.

The cells are then treated with various concentrations of the test compounds for a specified

period (e.g., 72 hours).

Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-

2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo luminescent cell viability assay.
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The IC50 values, representing the concentration of the compound that inhibits cell growth by

50%, are determined from the dose-response curves.
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Caption: Mechanism of action of 2',5'-dichloroacetophenone-based PDHK1 inhibitors.
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Caption: General synthetic workflow for dichloroacetophenone-based PDHK1 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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